molecular formula C8H4Cl2O3 B3192284 5-Hydroxyisophthaloyl dichloride CAS No. 61842-44-2

5-Hydroxyisophthaloyl dichloride

Cat. No.: B3192284
CAS No.: 61842-44-2
M. Wt: 219.02 g/mol
InChI Key: PVOFLWDXEXGWNT-UHFFFAOYSA-N
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Description

5-Hydroxyisophthaloyl dichloride (CAS: Not explicitly provided; synonyms include 5-amino-2,4,6-triiodoisophthaloyl dichloride derivatives) is a meta-substituted aromatic diacid chloride characterized by a hydroxyl (-OH) group at the 5-position of the benzene ring and two reactive acyl chloride (-COCl) groups at the 1- and 3-positions. This compound is primarily utilized in organic synthesis, particularly for constructing macrocyclic frameworks such as cyclophanes and piperazinophanes . Its hydroxyl group enhances hydrogen-bonding capabilities, making it valuable in supramolecular chemistry for host-guest interactions .

Properties

CAS No.

61842-44-2

Molecular Formula

C8H4Cl2O3

Molecular Weight

219.02 g/mol

IUPAC Name

5-hydroxybenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C8H4Cl2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H

InChI Key

PVOFLWDXEXGWNT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl

Other CAS No.

61842-44-2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aromatic Diacid Chlorides

Compound Substituents Yield in Precyclophane Synthesis Functional Features
Phthaloyl dichloride None (ortho positions) 56% High reactivity, no H-bonding
Isophthaloyl dichloride None (meta positions) 65% Meta substitution, no H-bonding
Terephthaloyl dichloride None (para positions) 59% Para substitution, no H-bonding
This compound Hydroxyl (meta) 71% H-bonding, enhanced solubility
Pyridine-2,6-dicarbonyl dichloride Nitrogen atoms 67% Electron-withdrawing, coordination sites
Thiophene-2,5-dicarbonyl dichloride Sulfur atoms 78% Electron-rich, π-interactions

Key Observations:

Reactivity and Yield: this compound exhibits a higher yield (71%) in precyclophane synthesis compared to non-hydroxylated analogs like phthaloyl (56%) and terephthaloyl dichlorides (59%) . Thiophene-2,5-dicarbonyl dichloride achieves the highest yield (78%), likely due to sulfur’s electron-rich nature, which facilitates π-π interactions and stabilizes transition states .

Functional Group Influence: The hydroxyl group in this compound introduces hydrogen-bonding sites, enabling the design of macrocycles with tailored host-guest binding properties. In contrast, pyridine-2,6-dicarbonyl dichloride provides nitrogen coordination sites for metal complexation, and thiophene derivatives enable π-stacking interactions . Non-hydroxylated analogs (e.g., isophthaloyl dichloride) lack these secondary interactions, limiting their utility in applications requiring molecular recognition.

Electronic Effects: Electron-withdrawing groups (e.g., pyridine’s nitrogen) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

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